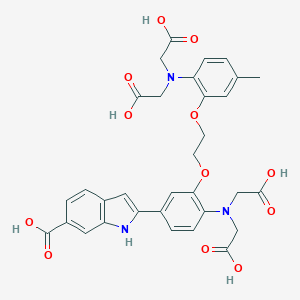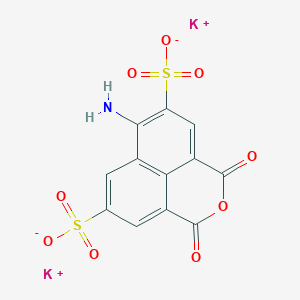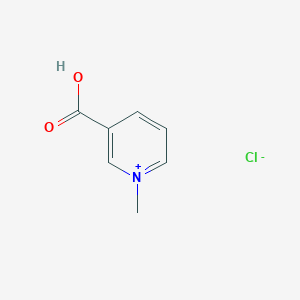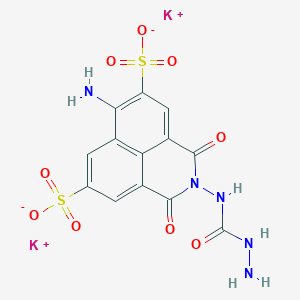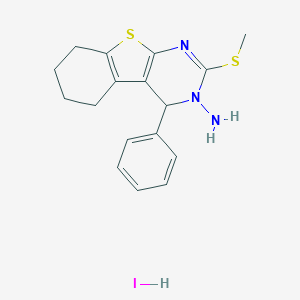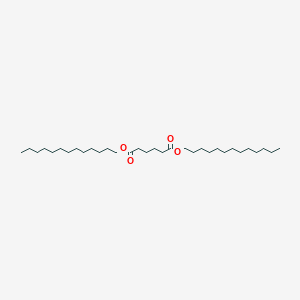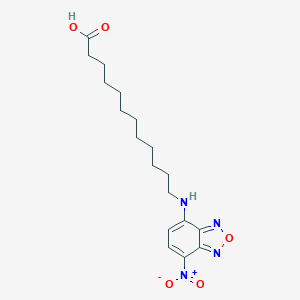
12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid
Overview
Description
12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid, also known as NBD-DA, is a fluorescent dye commonly used in biological research for labeling biomolecules, particularly lipids and proteins . Its hydrophobic dodecanoic acid tail allows it to partition into lipid membranes, while the nitrobenzofurazan group provides strong fluorescence emission.
Molecular Structure Analysis
The molecular structure of 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid is characterized by a hydrophobic dodecanoic acid tail and a nitrobenzofurazan group that provides strong fluorescence emission. This structure allows the compound to partition into lipid membranes, making it an effective tool for labeling biomolecules.Chemical Reactions Analysis
12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid is an amine-reactive, fluorescent fatty acid analog . It is used in biological research for probing the ligand binding sites of fatty acid and sterol carrier proteins, as well as for investigating lipolysis processes .Physical And Chemical Properties Analysis
The physical and chemical properties of 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid include a molecular weight of 378.4 g/mol . It is soluble in DMF and methanol . The compound exhibits fluorescence with an excitation wavelength of 466 nm and an emission wavelength of 530 nm in methanol .Scientific Research Applications
- Scientific Field : Biochemistry and Molecular Biology
- Summary of the Application : This compound, also known as NBD-dodecanoic acid, is used as a fatty acid ligand binding site probe . It is suitable for probing the ligand binding sites of fatty acid and sterol carrier proteins . It is also used in the investigation of lipolysis processes .
- Methods of Application or Experimental Procedures : The compound is typically used in fluorescence labeling, biomolecular interactions, and enzyme assays. It is soluble in DMF and methanol . Its fluorescence properties (excitation at 466 nm and emission at 530 nm in methanol ) make it suitable for these applications.
-
Fluorescence Labeling : This compound is often used in fluorescence labeling due to its fluorescent properties. It can be excited at 466 nm and emits at 530 nm in methanol , making it suitable for labeling various biological molecules.
-
Biomolecular Interactions : It can be used to study biomolecular interactions. By attaching this compound to a molecule of interest, researchers can track the molecule’s interactions with other molecules in a biological system.
-
Enzyme Assays : This compound is also used in enzyme assays. It can be used to investigate the activity of enzymes that interact with fatty acids, such as lipases.
Future Directions
The future directions of research involving 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid could include further exploration of its use in probing the ligand binding sites of fatty acid and sterol carrier proteins, as well as in the investigation of lipolysis processes . Additionally, given its properties as a fluorescent dye, it may find applications in other areas of biological research where the labeling of biomolecules is required .
properties
IUPAC Name |
12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5/c23-16(24)10-8-6-4-2-1-3-5-7-9-13-19-14-11-12-15(22(25)26)18-17(14)20-27-21-18/h11-12,19H,1-10,13H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOHVKMXKUSZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376356 | |
| Record name | 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid | |
CAS RN |
96801-39-7 | |
| Record name | 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)
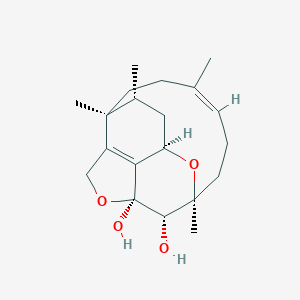

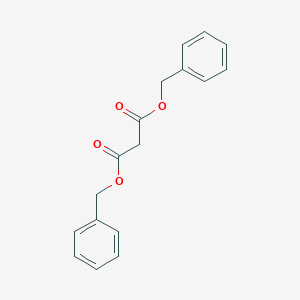
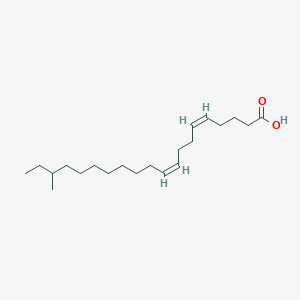
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)
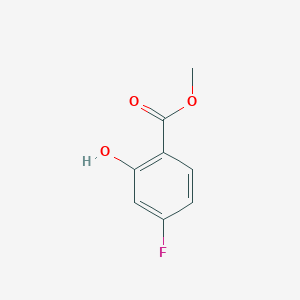
![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)
